6-Aminooctanenitrile
Description
6-Aminooctanenitrile is an aliphatic nitrile compound featuring an eight-carbon chain with an amino group (-NH₂) at the sixth position and a nitrile group (-CN) at the terminal position. These analogs, such as pyridine- or indole-based nitriles, are critical intermediates in pharmaceutical and chemical research.
Properties
CAS No. |
61233-50-9 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
6-aminooctanenitrile |
InChI |
InChI=1S/C8H16N2/c1-2-8(10)6-4-3-5-7-9/h8H,2-6,10H2,1H3 |
InChI Key |
LTBOZHOOVZMBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: 6-Aminooctanenitrile can be synthesized by heating a halogenoalkane, such as 6-bromo-1-hexanenitrile, with an excess of ammonia.
From Amides: Another method involves the dehydration of 6-aminooctanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Reduction: 6-Aminooctanenitrile can undergo reduction reactions to form primary amines.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of 6-aminooctanoic acid.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: 6-Aminooctane
Hydrolysis: 6-Aminooctanoic acid
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Aminooctanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Aminooctanenitrile depends on its application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key aromatic amino nitriles from the evidence, highlighting their molecular frameworks, substituents, and applications:
Key Observations:
- Backbone Diversity: Unlike 6-Aminooctanenitrile (aliphatic chain), all evidence compounds are aromatic, primarily pyridine or indole derivatives.
- Functional Groups: Nitrile (-CN) and amino (-NH₂) groups are conserved, but additional substituents (e.g., -NO₂, -F, -COOEt) modulate reactivity and applications.
- Chirality: (R)-6-(1-Aminoethyl)nicotinonitrile introduces stereochemistry, which is absent in aliphatic this compound unless specified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
